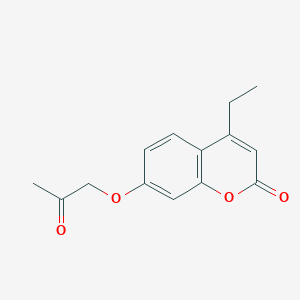![molecular formula C8H7NO6S B1348928 [(2-硝基苯基)磺酰基]乙酸 CAS No. 27489-27-6](/img/structure/B1348928.png)
[(2-硝基苯基)磺酰基]乙酸
描述
[(2-Nitrophenyl)sulfonyl]acetic acid is an organic compound that contains a phenyl functional group, a carboxylic acid functional group, a nitro functional group, and a sulfonyl group. This compound is used in various organic synthesis reactions and has applications in the formation of heterocycles.
科学研究应用
[(2-Nitrophenyl)sulfonyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
[(2-Nitrophenyl)sulfonyl]acetic acid can be synthesized through the nitration of phenylacetic acid, followed by sulfonylation. The nitration process involves treating phenylacetic acid with nitric acid and sulfuric acid to introduce the nitro group. The sulfonylation step involves reacting the nitro-substituted phenylacetic acid with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of [(2-Nitrophenyl)sulfonyl]acetic acid typically involves large-scale nitration and sulfonylation processes. These processes are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
[(2-Nitrophenyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc and ammonium chloride in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction of the nitro group: Formation of [(2-Aminophenyl)sulfonyl]acetic acid.
Reduction of the sulfonyl group: Formation of [(2-Nitrophenyl)thiol]acetic acid.
Substitution reactions: Formation of various substituted phenylacetic acids depending on the nucleophile used.
作用机制
The mechanism of action of [(2-Nitrophenyl)sulfonyl]acetic acid involves its interaction with various molecular targets and pathways. The nitro group can be reduced to an amino group, which can then form amides with carboxylic acids. This reductive cyclization process is crucial for the formation of biologically active heterocycles. The sulfonyl group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
相似化合物的比较
[(2-Nitrophenyl)sulfonyl]acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the nitro and sulfonyl groups, making it less reactive in certain organic synthesis reactions.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the sulfonyl group, limiting its applications in sulfonylation reactions.
2-Nitrodiphenylamine: Contains a nitro group but lacks the carboxylic acid and sulfonyl groups, making it less versatile in organic synthesis.
The uniqueness of [(2-Nitrophenyl)sulfonyl]acetic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis.
属性
IUPAC Name |
2-(2-nitrophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXQLKQDSAWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352450 | |
| Record name | 2-[(2-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27489-27-6 | |
| Record name | 2-[(2-nitrophenyl)sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)







![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)


![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)
